
3-Chloro-1-methyl-4-indazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-1H-indazole-4-carbonitrile is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-nitrobenzonitrile with methylhydrazine, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 3-Chloro-1-methyl-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of N-substituted indazoles.
Electrophilic Substitution: Formation of halogenated or nitrated indazoles.
Reduction: Formation of 3-chloro-1-methyl-1H-indazole-4-amine.
科学的研究の応用
3-Chloro-1-methyl-1H-indazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases or G-protein coupled receptors, affecting signaling pathways and cellular processes.
類似化合物との比較
3-Chloro-1H-indazole-4-carbonitrile: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-indazole-4-carbonitrile: Lacks the chlorine atom at the third position.
3-Chloro-1H-indazole: Lacks both the nitrile and methyl groups.
Uniqueness: 3-Chloro-1-methyl-1H-indazole-4-carbonitrile is unique due to the presence of both the chlorine and nitrile groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C9H6ClN3 |
|---|---|
分子量 |
191.62 g/mol |
IUPAC名 |
3-chloro-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-7-4-2-3-6(5-11)8(7)9(10)12-13/h2-4H,1H3 |
InChIキー |
WIYMWFLQSLJAJZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC(=C2C(=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


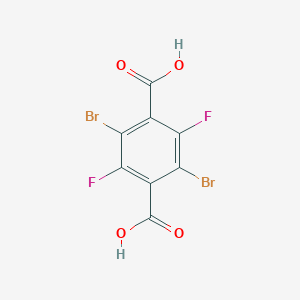
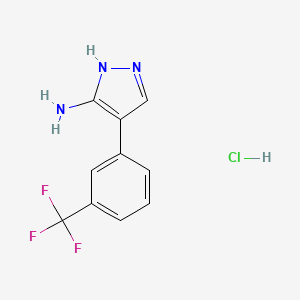

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
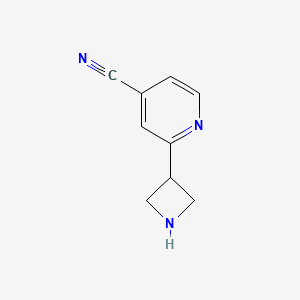
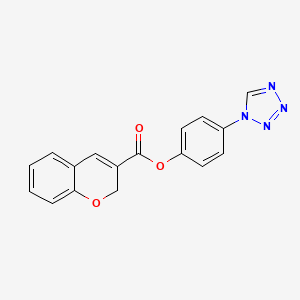
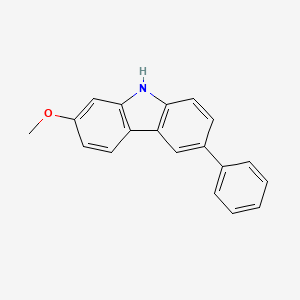
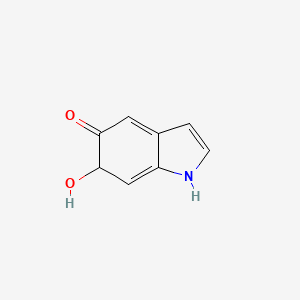
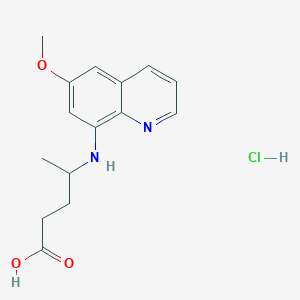

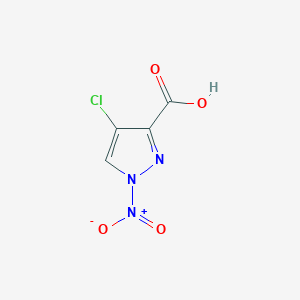
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
